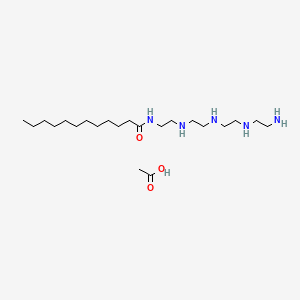
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- is a heterocyclic compound that features a pyrimidinone ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- can be achieved through several synthetic routes. One common method involves the condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione under solvent-free conditions at elevated temperatures . This reaction typically proceeds with high yield and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinone ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidinone compounds.
Scientific Research Applications
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole-2-carboxylic acid: Similar in structure but lacks the pyrimidinone ring.
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid: Contains a cyano group and boronic acid functionality, offering different reactivity and applications.
1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-ylacetic acid: Features a benzoyl group, providing unique chemical properties.
Uniqueness
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
153004-44-5 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-(1-methylpyrrol-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N3O/c1-12-4-2-3-8(12)7-5-10-6-11-9(7)13/h2-6H,1H3,(H,10,11,13) |
InChI Key |
LDUAOQQTLBZURY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CN=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dihydroxide](/img/structure/B12692429.png)








